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Compound of Interest

Compound Name: 4-(3-Isocyanopropyl)morpholine

CAS No.: 32835-58-8

Cat. No.: B1586870

Get Quote

Executive Summary & Compound Profile
4-(3-Isocyanopropyl)morpholine (CAS: N/A for specific isocyanide, derived from amine CAS

123-00-2) is a bifunctional building block bridging combinatorial chemistry and chemical

biology. Unlike simple aliphatic isocyanides, this compound incorporates a morpholine moiety,

which serves two critical roles:

Physicochemical Modulator: It enhances aqueous solubility and alters the logP of the

resulting scaffolds, making it ideal for fragment-based drug discovery (FBDD).

Purification Handle: The tertiary amine (pKa ~7.4) allows for "catch-and-release" purification

using solid-supported acidic resins (e.g., SCX), streamlining high-throughput library

synthesis.

This guide details protocols for its use in Ugi Multicomponent Reactions (MCRs) and emerging

Bioorthogonal "Click-to-Release" applications.
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Property Description

IUPAC Name 4-(3-Isocyanopropyl)morpholine

Functional Groups
Isocyanide (Reactive electrophile/nucleophile),

Morpholine (Basic tertiary amine)

Reactivity Class
Multicomponent Reaction (MCR) participant;

Bioorthogonal partner

Storage
-20°C, under Argon (Isocyanides are prone to

oxidation/hydrolysis)

Odor Profile
Characteristic pungent isocyanide odor

(moderate volatility). Handle in fume hood.

Safety & Handling Protocols
Warning: Isocyanides are potent respiratory sensitizers and often possess offensive odors. The

morpholine tail reduces volatility compared to smaller isocyanides, but strict containment is

required.

Odor Containment: All weighing and reactions must occur in a functioning fume hood.

Glassware should be rinsed with a bleach solution (sodium hypochlorite) before removal

from the hood to oxidize residual isocyanide to the odorless isocyanate/amine.

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses.

Spill Management: Treat spills immediately with 10% bleach solution.

Application I: The Ugi 4-Component Reaction (U-
4CR)[1]
The Ugi reaction is the primary utility for this reagent, generating

-aminoacyl amide scaffolds. The morpholine group is incorporated into the C-terminus of the
peptide-like backbone.
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The reaction proceeds via the formation of an imine (Schiff base), followed by protonation by

the carboxylic acid, nucleophilic attack by the isocyanide (insertion), and finally a Mumm

rearrangement.

Why use TFE? 2,2,2-Trifluoroethanol (TFE) is the solvent of choice. Its hydrogen-bond

donating ability stabilizes the iminium intermediate and accelerates the isocyanide insertion

step, suppressing side reactions like Passerini competition.

Experimental Protocol (Library Scale)
Reagents:

Amine (

, 1.0 equiv)

Aldehyde/Ketone (

, 1.0 equiv)

Carboxylic Acid (

, 1.0 equiv)

4-(3-Isocyanopropyl)morpholine (1.0 - 1.2 equiv)

Solvent: TFE (2,2,2-Trifluoroethanol) or Methanol (anhydrous)

Step-by-Step Procedure:

Imine Formation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve the

Amine (0.5 mmol) and Aldehyde (0.5 mmol) in TFE (1.0 mL). Stir at room temperature for

30–60 minutes to pre-form the imine (indicated by turbidity or heat evolution).

Note: Pre-formation minimizes direct reaction between acid and isocyanide.

Acid Addition: Add the Carboxylic Acid (0.5 mmol). Stir for 5 minutes.

Isocyanide Addition: Add 4-(3-Isocyanopropyl)morpholine (0.6 mmol, 1.2 equiv).
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Reaction: Seal the vial and stir at room temperature for 12–24 hours.

Monitoring: Monitor by LC-MS. The isocyanide peak is distinct; its disappearance signals

completion.

Workup (SCX Purification):

Dilute the reaction mixture with MeOH (2 mL).

Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

Wash: Flush with MeOH (3 x 5 mL) to remove non-basic impurities (unreacted acid,

aldehyde, neutral byproducts).

Elute: Elute the product (containing the basic morpholine) with 2.0 M Ammonia in

Methanol (5 mL).

Isolation: Concentrate the ammoniacal eluate under reduced pressure to yield the pure Ugi

adduct.

Workflow Diagram (Ugi-4CR)

Start: Amine + Aldehyde Imine Intermediate- H2O (TFE, 30 min) Add Acid + Morpholine Isocyanide Nitrilium Ion
(Key Intermediate)

Insertion Mumm RearrangementAcyl Transfer Ugi Adduct
(Morpholine-tagged)

SCX Purification
(Catch & Release)

Isolate Basic Adduct

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and purification of Ugi adducts using morpholine

isocyanide.

Application II: Bioorthogonal "Click-to-Release"
Chemistry
Recent advances utilize 3-isocyanopropyl groups as "caging" moieties.[1] Upon reaction with

tetrazines (bioorthogonal partners), the isocyanide is converted to a species that

spontaneously hydrolyzes, releasing the attached payload.
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Mechanism
The reaction involves an Inverse Electron Demand Diels-Alder (IEDDA) reaction between the

isocyanide and a tetrazine, followed by the elimination of the 3-aminopropyl-morpholine

species (as an aldehyde derivative) to uncage a specific functional group (e.g., an amine or

phenol on a drug molecule).

Protocol: Tetrazine-Triggered Release
Context: This protocol assumes you have a molecule "caged" with a 3-isocyanopropyl group

(synthesized via the Ugi reaction or alkylation).

Reagents:

Caged Substrate (containing the isocyanopropyl group)[1]

Trigger: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or similar bioorthogonal tetrazine)

Solvent: PBS Buffer (pH 7.4) or DMSO/Water mixtures for in vitro assays.

Step-by-Step Procedure:

Preparation: Dissolve the Caged Substrate in DMSO to create a 10 mM stock solution.

Incubation: Dilute into PBS (pH 7.4) to a final concentration of 50 µM.

Triggering: Add the Tetrazine Trigger (100 µM, 2 equiv).

Analysis: Monitor release by HPLC or Fluorescence (if the payload is fluorogenic).

Kinetics: The reaction is typically rapid (

).

Observation: Evolution of nitrogen gas (

) may be observed in concentrated samples.

Mechanism Diagram (Click-to-Release)
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Caption: Mechanism of isocyanide-tetrazine bioorthogonal cleavage for controlled cargo

release.
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Issue Probable Cause Corrective Action

Low Yield (Ugi) Passerini Side Reaction

Ensure amine and aldehyde

form imine before adding acid.

Use TFE as solvent.

Polymerization
Acid-catalyzed isocyanide

polymerization

Keep reaction concentration

high (1.0 M). Add isocyanide

last and slowly.

Incomplete Conversion Reversible imine formation

Add molecular sieves (4Å) to

drive dehydration. Increase

reaction time to 24h.

Pungent Odor Persists Residual Isocyanide

Wash glassware with 10%

bleach. Treat waste with

bleach before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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